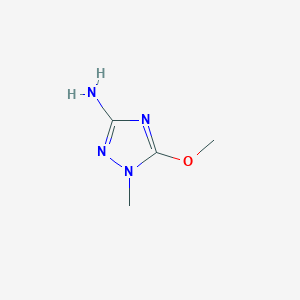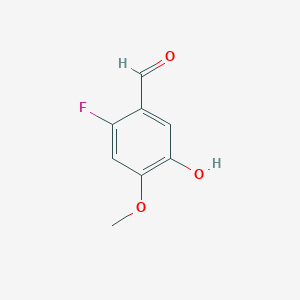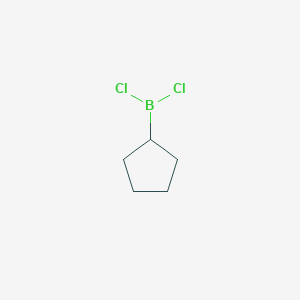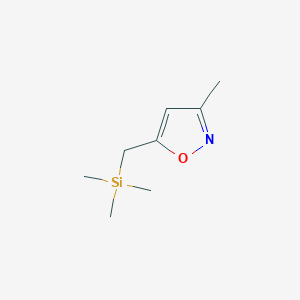
3-Methyl-5-((trimethylsilyl)methyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-((trimethylsilyl)methyl)isoxazole is a substituted isoxazole compound. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-5-((trimethylsilyl)methyl)isoxazole can be synthesized through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
化学反応の分析
Types of Reactions
3-Methyl-5-((trimethylsilyl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, CuCl, and various metal catalysts like AuCl3 . Reaction conditions vary but often involve moderate temperatures and specific solvents to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of propargylamines followed by cyclization can yield a series of isoxazoles with different functional groups .
科学的研究の応用
3-Methyl-5-((trimethylsilyl)methyl)isoxazole has numerous applications in scientific research:
作用機序
The mechanism of action of isoxazole, 3-methyl-5-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, it can modulate ligand-gated ion channels, leading to long-term potentiation in the hippocampus and enhanced cognition . The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds to isoxazole, 3-methyl-5-[(trimethylsilyl)methyl]- include other substituted isoxazoles such as:
Uniqueness
3-Methyl-5-((trimethylsilyl)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and reactivity in certain reactions, making it a valuable compound in synthetic chemistry and drug discovery .
特性
CAS番号 |
75632-83-6 |
|---|---|
分子式 |
C8H15NOSi |
分子量 |
169.30 g/mol |
IUPAC名 |
trimethyl-[(3-methyl-1,2-oxazol-5-yl)methyl]silane |
InChI |
InChI=1S/C8H15NOSi/c1-7-5-8(10-9-7)6-11(2,3)4/h5H,6H2,1-4H3 |
InChIキー |
WGLNSPASILACGO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-](/img/structure/B8712623.png)
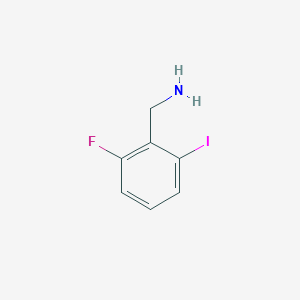

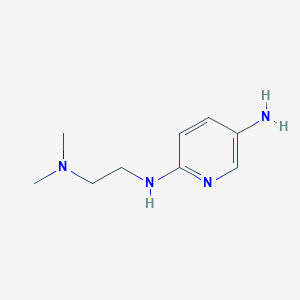
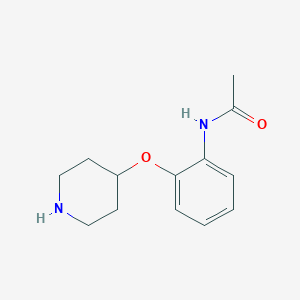

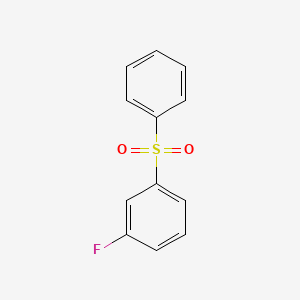
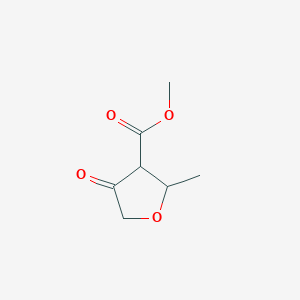
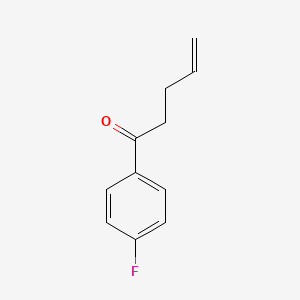
![N-{4-[4-(Methylthio)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B8712685.png)
![3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide](/img/structure/B8712693.png)
